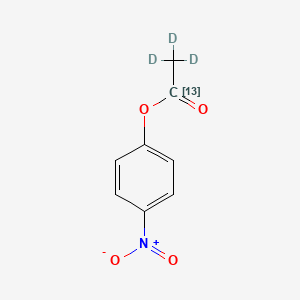
p-Nitrophenyl Acetate-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for precise tracking and analysis in biochemical and chemical studies. The compound is often used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic anhydride, where the acetic anhydride is labeled with carbon-13 and deuterium. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound is commonly hydrolyzed in the presence of water and a base such as sodium hydroxide or an acid such as hydrochloric acid. This reaction yields p-nitrophenol and acetic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of p-aminophenyl acetate.
Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the replacement of the nitro group with other functional groups.
Major Products Formed:
Hydrolysis: p-Nitrophenol and acetic acid.
Reduction: p-Aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used as a substrate in enzymatic assays to study the kinetics and mechanisms of esterases and lipases. The stable isotope labeling allows for precise tracking of the reaction products using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, the compound is used to study enzyme activity and inhibition. It serves as a model substrate to investigate the catalytic properties of enzymes involved in ester hydrolysis.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the metabolism and action of ester-containing drugs. The stable isotope labeling helps in tracing the metabolic pathways and identifying the metabolites.
Industry: In the industrial sector, this compound is used in quality control and analytical testing of enzyme preparations. It is also employed in the development of biosensors for detecting enzyme activity.
作用機序
The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The p-nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s catalytic efficiency and kinetics.
Molecular Targets and Pathways: The primary molecular targets of this compound are esterases and lipases. The compound interacts with the active site of these enzymes, leading to the hydrolysis of the ester bond. The pathways involved include the catalytic cycle of ester hydrolysis, where the enzyme-substrate complex undergoes a series of conformational changes to facilitate the reaction.
類似化合物との比較
p-Nitrophenyl Acetate: The non-labeled version of the compound, commonly used in similar applications.
p-Nitrophenyl Butyrate: Another ester substrate used in enzymatic assays, differing in the acyl group.
p-Nitrophenyl Palmitate: A longer-chain ester substrate used to study lipase activity.
Uniqueness: p-Nitrophenyl Acetate-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 and deuterium labels provide distinct signals in NMR and mass spectrometry, enabling detailed studies of enzyme kinetics and mechanisms.
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
185.16 g/mol |
IUPAC名 |
(4-nitrophenyl) 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |
InChIキー |
QAUUDNIGJSLPSX-HMHIGVJUSA-N |
異性体SMILES |
[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
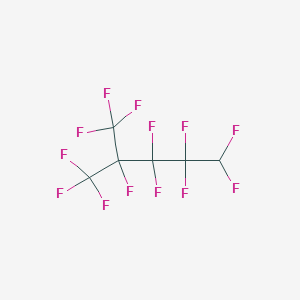
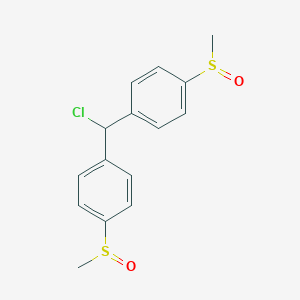
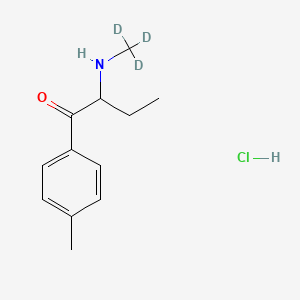

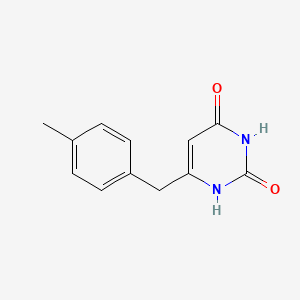
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
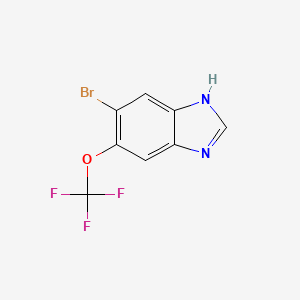
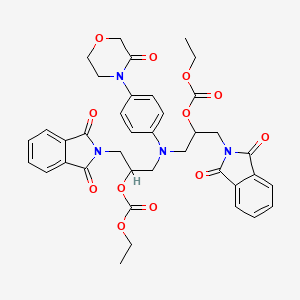
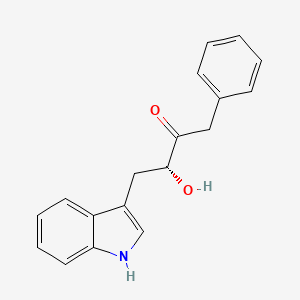
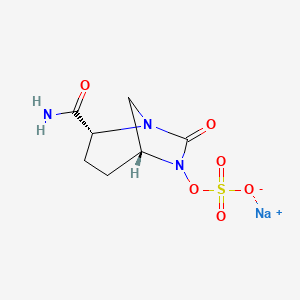
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
